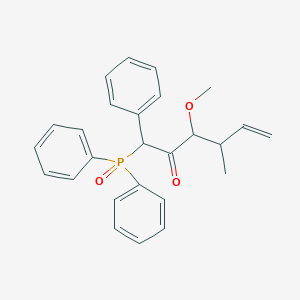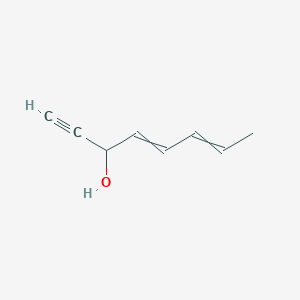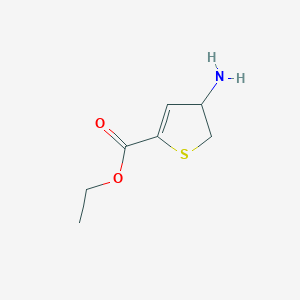
Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl γ-chloroacetoacetate with phenyl isothiocyanate in the presence of sodium hydride . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its sulfur-containing thiophene ring plays a crucial role in its biological activity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
2-Amino-4,5-dihydrothiophene-3-carbonitriles: Known for their antimicrobial and anticancer properties.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Exhibits typical reactions of a keto methylene compound.
Uniqueness: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate stands out due to its unique combination of an amino group and an ester functional group on the thiophene ring. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
96846-40-1 |
|---|---|
Molecular Formula |
C7H11NO2S |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
ethyl 3-amino-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3,5H,2,4,8H2,1H3 |
InChI Key |
ZJWVYBPSTOSHEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


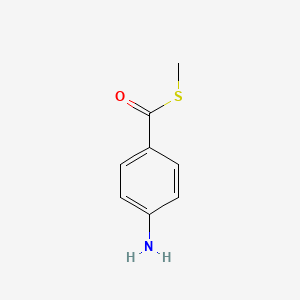
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
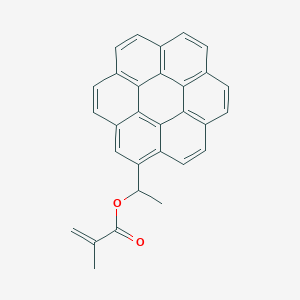
![1H-Isoindole-1,3(2H)-dione, 2-[(4-methoxyphenyl)amino]-](/img/structure/B14330269.png)
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
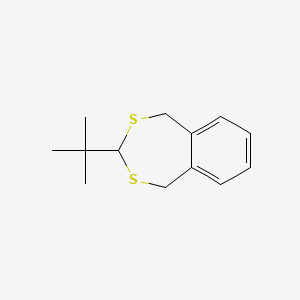

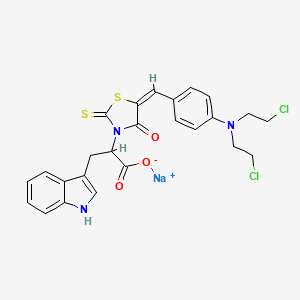

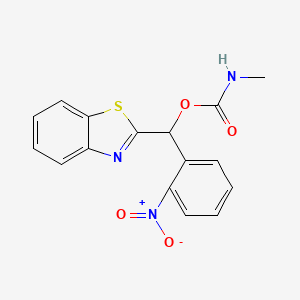
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
